molecular formula C19H34O2 B105352 2-[(Tetradec-4-yn-1-yl)oxy]oxane CAS No. 88109-62-0

2-[(Tetradec-4-yn-1-yl)oxy]oxane

Cat. No.: B105352
CAS No.: 88109-62-0
M. Wt: 294.5 g/mol
InChI Key: SYUKPFBGSKKKNS-UHFFFAOYSA-N
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Description

2-[(Tetradec-4-yn-1-yl)oxy]oxane is a synthetic chemical compound that belongs to the class of oxane derivatives. This compound has garnered interest due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetradec-4-yn-1-yl)oxy]oxane typically involves the reaction of oxane derivatives with tetradec-4-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetradec-4-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of azides and nitriles.

Scientific Research Applications

2-[(Tetradec-4-yn-1-yl)oxy]oxane is a versatile compound with various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of nanotechnology and materials science applications.

Mechanism of Action

The mechanism of action of 2-[(Tetradec-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tetradec-4-yn-1-yl)oxy]ethane
  • 2-[(Tetradec-4-yn-1-yl)oxy]propane
  • 2-[(Tetradec-4-yn-1-yl)oxy]butane

Uniqueness

Compared to similar compounds, 2-[(Tetradec-4-yn-1-yl)oxy]oxane exhibits unique properties due to the presence of the oxane ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-tetradec-4-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-9,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUKPFBGSKKKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568265
Record name 2-[(Tetradec-4-yn-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88109-62-0
Record name 2-[(Tetradec-4-yn-1-yl)oxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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